molecular formula C15H10O4 B1669772 Daidzein CAS No. 486-66-8

Daidzein

Cat. No.: B1669772
CAS No.: 486-66-8
M. Wt: 254.24 g/mol
InChI Key: ZQSIJRDFPHDXIC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Daidzein is a naturally occurring compound found exclusively in soybeans and other legumes . It structurally belongs to a class of compounds known as isoflavones . This compound is a kind of phytoestrogen which has various biological activities including antioxidant, anti-inflammatory, antibacterial, antidiabetes, and antialcohol .

Mode of Action

This compound interacts with its targets and brings about changes in the body. It has been shown to interact with several signaling molecules and receptors to achieve desirable effects . The specific molecular mechanism is still elusive and further studies are needed to understand it in detail .

Biochemical Pathways

This compound affects several biochemical pathways. It is first deglycosylated to large amounts of this compound by almost all the isolated bacteria and subsequently to minor amounts of methoxylated this compound (M1) and hydroxylated this compound (M3) through methoxylation and hydroxylation by few bacteria, respectively . Additionally, this compound could also be acetylated to minor but detectable amounts of acetylated daidzin (M2) by the minority of intestinal bacteria .

Pharmacokinetics

The orally ingested isoflavone compounds are mostly in the form of glycosides. The pharmacokinetic properties of this compound such as less aqueous solubility, low permeability, and poor bioavailability are major obstacles restricting the therapeutic applications .

Result of Action

This compound has several molecular and cellular effects. It has been found to have a promising therapeutic potential in managing type 2 diabetes pathophysiology . It has also been reported to dose-dependently promote α- and β-casein and lipid synthesis, cell cycle transition, and cell amount .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, during the fermentation of legume food, this compound can be decomposed into its aglycone form of this compound under the action of glucosidase, and bacteria and endogenous enzymes in the human intestinal tract can further convert this compound into equol . Moreover, the consumption of this compound from soybean products such as tofu (bean curd), doufu gan (dried bean curd), and doujiang (soy milk) is common in Asians, especially East Asians .

Biochemical Analysis

Biochemical Properties

Daidzein is an isoflavonoid derived from the shikimate pathway that forms an oxygen-containing heterocycle through a cytochrome P-450-dependent enzyme that is NADPH dependent . It interacts with several enzymes and proteins, including those involved in the phenylpropanoid pathway . The specific enzymes include isoflavone synthase (IFS), which exists in two isoforms that can use both liquiritigenin and naringenin to give this compound .

Cellular Effects

This compound has been shown to have various effects on different types of cells. For instance, it has been found to stimulate the proliferation of estrogen-receptor alpha positive (ERα+) breast cancer cells at low concentrations . It also has anti-inflammatory action in tumor necrosis factor-α (TNF-α)-treated murine lung epithelial cells .

Molecular Mechanism

The molecular mechanisms underlying the action of this compound include diverged pathways where this compound has been shown to interact with several signaling molecules and receptors to achieve desirable effects . It has been suggested that this compound could interact with the estrogen receptor to stimulate cell cycle progression in G1-phase by stimulating the PI3K-AKT pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have various effects over time. For instance, a newly discovered form of this compound exhibited better thermal stability, lower moisture sorption, and faster dissolution rate compared with other forms .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, dietary supplementation with 50 mg/kg this compound improved growth performance, increased SOD activity, and decreased plasma MDA in weaning pigs . At higher dosages, this compound has been demonstrated to protect the kidney against cisplatin-induced nephrotoxicity in mice by alleviating oxidative stress, inflammation, and cell death .

Metabolic Pathways

This compound is involved in the shikimate pathway, a metabolic pathway that forms an oxygen-containing heterocycle through a cytochrome P-450-dependent enzyme that is NADPH dependent . During the fermentation of legume food, this compound can be decomposed into its aglycone form of this compound under the action of glucosidase, and bacteria and endogenous enzymes in human intestinal tract can further convert this compound into equol .

Transport and Distribution

This compound and its derivatives were found in the plasma 4 hours after the intravenous injection in mice . The presence of this compound and its monosulfates in the brain indicated that they could penetrate the blood–brain barrier .

Subcellular Localization

The subcellular localization of this compound is not well studied. It is known that isoflavone synthase, the enzyme involved in the biosynthesis of this compound, is localized on the endoplasmic reticulum . This suggests that this compound might also be localized in the same subcellular compartment during its biosynthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Daidzein can be synthesized through various methods, including enzymatic hydrolysis and chemical synthesis. One efficient method involves the enzymatic hydrolysis of daidzin, a glycoside form of this compound, using β-glucosidase in deep eutectic solvents. This method is environmentally friendly and yields high purity this compound .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from soybeans and other leguminous plants. The process includes the isolation of isoflavones from the plant material, followed by purification steps to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Daidzein undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products, depending on the reaction conditions.

    Reduction: Reduction of this compound can lead to the formation of dihydrothis compound.

    Substitution: this compound can undergo substitution reactions, particularly in the presence of electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens can be used under controlled conditions.

Major Products Formed:

Scientific Research Applications

Daidzein has a wide range of scientific research applications:

Comparison with Similar Compounds

    Genistein: Another isoflavone found in soybeans with similar estrogenic activity.

    Glycitein: A less abundant isoflavone in soybeans with weaker estrogenic effects.

    Biochanin A: An isoflavone found in red clover with potential health benefits.

Comparison:

This compound’s unique properties and potential health benefits make it a compound of significant interest in various fields of research and industry.

Properties

IUPAC Name

7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSIJRDFPHDXIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022310
Record name 7,4'-Dihydroxyisoflavone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Daidzein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003312
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

486-66-8
Record name Daidzein
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Record name Daidzein
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Record name Daidzein
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13182
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Record name 7,4'-Dihydroxyisoflavone
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Record name 7-hydroxy-3-(4-hydroxyphenyl)-4-benzopyrone
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Record name DAIDZEIN
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Record name Daidzein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003312
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

323 °C
Record name Daidzein
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003312
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Resorcinol (29 mmol) and 4 hydroxyphenyl acetic acid (29 mmol) were dissolved into freshly distilled borontrifluoride etherate (20 mol eq) under nitrogen. The resulting mixture was stirred and heated at 70° C. for overnight. The reaction was monitored by TLC (80% Et2O/Hexane). The resulting mixture was cooled down at room temperature, then N,N-dimthylformamide (46.2 mL) was added dropwise. The mixture was again heated up at 50° C. for 30 minutes, then methanesulphonyl chloride (7 mL in 10 mL DMF) was added dropwise and the resulting mixture was heated at 60-70° C. until LC (80% Et2O/Hexane) shown that the reaction was almost finished, about 10 hours. After cooling down at room temperature, the mixture was poured into 400 mL ice-cold water. The precipitate was filtered. The filtrate was collected and dried. The cure product was recrystallised in 94% ethanol (aq) and gave a quite pure daidzein (3 g) in 44% yield.
Quantity
29 mmol
Type
reactant
Reaction Step One
Quantity
29 mmol
Type
reactant
Reaction Step One
Quantity
20 mol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
Et2O Hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Et2O Hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
44%

Synthesis routes and methods II

Procedure details

In a solution of 1-(2,4-dihydroxyphenyl)-2-(4-hydroxyphenyl)-ethanone (2 mmol) in DMF (6 mL), freshly distilled BF3.OEt2 (6.3 mL) was added under argon. The mixture was heated at 50° C., and a solution of methanesulphonyl chloride (1 mL) in dry DMF (1.5 mL) was added slowly. After reaction at 80° C. for 1 h, the mixture was cooled to rt and poured into a large volume of ice cold aq. sodium acetate (12 g/100 mL), then extracted with EtOAc, and the organic layer was dried and concentrated. The residue was purified by column chromatography on silica gel using a mixture of DCM and MeOH to give 7-hydroxy-3-(4-hydroxyphenyl)-chromen-4-one.
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To each of 1 g samples of daidzin and genistin obtained in Example 7 were added 45 ml of methanol and 10 ml of 12N HCl, and the glycoside was decomposed under reflux for 6 hours. After cooling, the reaction mixture was diluted with water, and the solid product was collected by filtration, washed with water, dissolved in 90 ml of a 80% ethanol solution, filtered through a filter paper to give a supernatant. The supernatant was left standing at room temperature to deposit a crystalline product. The mixture was left standing overnight, and the crystals were collected and dried to give daidzein and genistein in the yields of 410 mg and 440 mg, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
genistin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
glycoside
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

The digestive juice can be used as-is, or in a purified form. The efficiency of Helix pomatia digestive juice to hydrolyze isoflavone glycosides was established by incubating in vitro 100 μg each of daidzin and genistin with 0.1 mL of Helix pomatia digestive juice suspended in 10 mL of 0.05M sodium acetate buffer, pH 4.5 at 37° C. Before adding the enzyme/buffer mixture, it was passed through a solid-phase C18 Bond Elut cartridge to remove residual amounts of isoflavones that we have previously found to naturally occur in this enzyme preparation. The concentrations of daidzin and genistin remaining, and daidzein and genistein formed during incubation were determined by HPLC on aliquots of the mixture removed at timed intervals over the next 24 hours.
[Compound]
Name
isoflavone glycosides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 μg
Type
reactant
Reaction Step Two
Name
genistin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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